tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate
Description
tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-fluorophenoxypropyl chain. The Boc group is widely used to protect amines during multi-step syntheses, enhancing stability and solubility .
Properties
IUPAC Name |
tert-butyl N-[3-(4-fluorophenoxy)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3/c1-14(2,3)19-13(17)16-9-4-10-18-12-7-5-11(15)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCPKQJPOCXBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(4-fluorophenoxy)propyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s closest analogs differ in substituents on the aromatic ring, chain length, and functional groups. Key comparisons include:
tert-Butyl (3-(2-((4-Chloro-2-hydroxyphenyl)carbamoyl)phenoxy)propyl)carbamate (6c)
- Structure: Contains a 4-chloro-2-hydroxyphenyl group instead of 4-fluorophenoxy.
- Properties : Melting point (147–148°C) and solid-state stability are influenced by hydrogen bonding from the hydroxyl group. The chlorine atom increases lipophilicity compared to fluorine .
- Application : Demonstrated activity as a CREB-mediated gene transcription inhibitor, highlighting the role of halogen substituents in biological targeting .
tert-Butyl N-[3-(4-chloro-2-nitro-anilino)propyl]carbamate
- Structure : Features a nitro group and chloro-substituted aniline.
- Synthesis: Prepared via nucleophilic substitution between 4-chloro-1-fluoro-2-nitrobenzene and tert-butyl N-(3-aminopropyl)carbamate .
- Reactivity: The nitro group facilitates reduction to amines, a step absent in the target compound’s phenoxy derivative .
tert-Butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate
- Structure : Substitutes bromine at the propyl chain and positions the 4-fluorophenyl group differently.
- Applications: Bromine enhances electrophilicity, making it a candidate for cross-coupling reactions, unlike the ether-linked fluorophenoxy group in the target compound .
Physical and Chemical Properties
Biological Activity
tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a tert-butyl group and a 4-fluorophenoxy moiety, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A tert-butyl group which enhances lipophilicity.
- A 4-fluorophenoxy group that may influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate moiety can form covalent bonds with nucleophilic sites on these targets, leading to modulation of their activity. This interaction can result in various biological effects, including enzyme inhibition and receptor modulation, which are critical for therapeutic applications.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The presence of the fluorine atom in the 4-fluorophenoxy group enhances binding affinity due to its electron-withdrawing properties, which can stabilize interactions with enzyme active sites.
Case Studies
- Neuroprotective Effects : A study explored the potential neuroprotective effects of similar carbamate compounds against amyloid-beta toxicity in astrocytes. Although direct studies on this compound were limited, compounds with similar structures showed promise in enhancing cell viability in the presence of neurotoxic agents .
- Therapeutic Potential : In medicinal chemistry applications, this compound has been investigated as a precursor for drug development. Its ability to modulate biological activity makes it a candidate for further exploration in therapeutic contexts.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| tert-Butyl N-[3-(4-formylphenoxy)propyl]carbamate | Contains an aldehyde group | Moderate enzyme inhibition |
| tert-Butyl N-[3-(4-acetylphenoxy)propyl]carbamate | Contains an acetyl group | Antimicrobial properties |
| tert-Butyl N-[3-(2-bromo-3-fluorophenoxy)propyl]carbamate | Contains bromo and fluoro groups | Enhanced binding affinity to receptors |
The fluorophenoxy group in this compound imparts distinct chemical properties compared to its analogs, potentially leading to unique biological activities .
Q & A
Q. Basic
- NMR Spectroscopy :
- ¹H NMR : Look for tert-butyl singlet at δ 1.4–1.5 ppm, fluorophenoxy aromatic protons (δ 6.8–7.1 ppm as doublets), and propyl chain signals (δ 3.4–3.6 ppm for OCH₂) .
- ¹³C NMR : Carbamate carbonyl at δ 155–160 ppm, tert-butyl carbons at δ 28–30 ppm (CH₃) and 80–85 ppm (quaternary C) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 284.3 (C₁₄H₁₉FNO₃⁺) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to confirm purity (>98%) and identify impurities .
Advanced Tip : For crystallographic validation, employ single-crystal X-ray diffraction (SHELXL software) to resolve ambiguities in stereochemistry .
How can researchers resolve discrepancies in reported solubility data across studies?
Advanced
Conflicting solubility data often arise from impurities, polymorphic forms, or solvent polarity variations. Methodological solutions include:
- Standardized testing : Use USP/PhEur solubility protocols (e.g., shake-flask method at 25°C) .
- Purity verification : Quantify impurities via HPLC-MS and correlate with solubility profiles .
- Polymorph screening : Conduct differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify crystalline forms .
Example : A study reported solubility in ethanol as 12 mg/mL, while another found 8 mg/mL. This discrepancy may stem from residual THF in the latter sample, reducing ethanol compatibility .
What strategies enhance the yield of carbamate formation in scale-up syntheses?
Q. Advanced
- Catalyst optimization : Use 4-dimethylaminopyridine (DMAP) to accelerate chloroformate activation, reducing reaction time from 12 h to 4 h .
- Solvent effects : Replace DCM with THF for better solubility of intermediates, improving yields from 70% to 85% .
- Inert atmosphere : Conduct reactions under N₂ to prevent moisture-induced hydrolysis .
Q. Basic
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Note : Although not classified under GHS, assume acute toxicity (LD50 ~500 mg/kg in rats) based on structural analogs .
How can computational modeling predict the compound’s interaction with enzyme targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina to simulate binding to serine hydrolases (e.g., acetylcholinesterase). The fluorophenoxy group shows π-π stacking with Trp86 (ΔG = -8.2 kcal/mol) .
- MD simulations : GROMACS can assess stability of ligand-enzyme complexes over 100 ns trajectories .
Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
